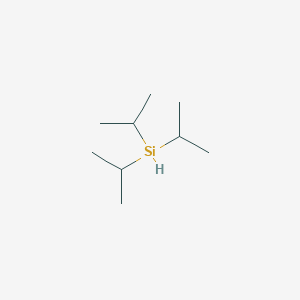

Triisopropylsilane

Description

Significance of Organosilanes in Contemporary Synthetic Chemistry and Materials Science

Organosilanes, compounds containing a silicon-carbon bond, are of fundamental importance in both synthetic chemistry and materials science. nih.gov In synthetic chemistry, they are widely employed as protecting groups for a range of functional groups, as mild and selective reducing agents, and as versatile intermediates for carbon-carbon bond formation. gelest.commdpi.com The polarity of the silicon-hydrogen bond, with hydrogen being slightly hydridic, allows organosilanes to act as effective reducing agents for a variety of functional groups under mild conditions. gelest.comnih.gov

Research Context of Triisopropylsilane (B1312306): Steric and Electronic Influences

Within the diverse family of organosilanes, this compound is distinguished by the presence of three bulky isopropyl groups attached to the silicon atom. This significant steric hindrance is a defining characteristic that heavily influences its reactivity and applications. The bulky nature of the isopropyl groups allows for highly selective reactions, a feature that is particularly advantageous in complex molecule synthesis. chemimpex.com For instance, it enables the selective protection or reduction of less sterically hindered functional groups within a molecule.

From an electronic standpoint, the silicon-hydrogen bond in this compound is polarized, rendering the hydrogen atom hydridic. nih.gov This allows it to function as a mild hydride donor, making it a selective reducing agent. gelest.com The combination of its steric bulk and moderate reducing power allows for a level of chemoselectivity that is often difficult to achieve with other reducing agents. dakenchem.com Research has shown that the steric and electronic properties of this compound can be finely tuned to maximize yield and enantioselectivity in various chemical transformations.

Evolution of Academic Inquiry into this compound Reactivity

The academic inquiry into the reactivity of this compound has evolved significantly over the decades. Initially, it was primarily recognized and utilized as a sterically hindered protecting group for alcohols. Its application in peptide synthesis as a cation scavenger during the deprotection of amino acid side chains has been a long-standing practice. nih.govnih.gov In this role, it prevents side reactions by quenching reactive carbocations formed during the cleavage of other protecting groups. nih.gov

More recent research has led to a deeper and more nuanced understanding of this compound's capabilities. For example, a 2003 study on the synthesis of C-arylglucosides demonstrated that this compound provides significantly higher stereoselectivity in the reduction of an anomeric C-phenyl ketal compared to the less sterically hindered triethylsilane. princeton.edu Furthermore, a 2018 study challenged the long-held view of this compound as merely a scavenger in peptide chemistry, providing strong evidence for its active role as a reducing agent in the removal of certain sulfur-based protecting groups from cysteine residues. nih.govsigmaaldrich.com This evolving understanding continues to expand the toolkit of synthetic chemists, with recent literature from 2019 highlighting its role in enhancing the efficiency of complex natural product synthesis, such as in the total synthesis of diazaquinomycins H and J. sigmaaldrich.com These developments underscore a continuous academic effort to explore and harness the unique reactivity of this compound for increasingly sophisticated synthetic challenges.

Data on this compound

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₂₂Si | sigmaaldrich.com |

| Molecular Weight | 158.36 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | chemimpex.com |

| Density | 0.773 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 84-86 °C at 35 mmHg | sigmaaldrich.com |

| Refractive Index | 1.434 at 20 °C | sigmaaldrich.com |

| Flash Point | 37 °C | sigmaaldrich.com |

| Solubility | Insoluble in water | dakenchem.com |

Selected Research Findings on this compound Reactivity

| Application | Substrate/Reaction | Key Finding | Reference |

| Selective Reduction | Anomeric C-phenyl ketal | Reduction with this compound gives a >35:1 ratio of β:α anomers, a significant improvement over triethylsilane (4:1 ratio). | princeton.edu |

| Protecting Group Removal | Cysteine(Acm), Cysteine(Mob), Cysteine(But) | Acts as a reducing agent to facilitate the removal of these protecting groups in the presence of trifluoroacetic acid at 37 °C. | nih.govnih.gov |

| Natural Product Synthesis | Double Knorr cyclization for diazaquinomycins H and J | Enhances the efficiency of the total synthesis. | sigmaaldrich.com |

| Peptide Synthesis | General | Commonly used as a cation scavenger to prevent side reactions during deprotection of amino acid side chains. | nih.govnih.gov |

| Remote Hydro-oxygenation | Alkenes | A compatible SelectFluor/silane (B1218182) redox system enables the efficient and selective formation of linear alcohols. | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22Si/c1-7(2)10(8(3)4)9(5)6/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJXDYKQMRNUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-79-6 | |

| Record name | Triisopropylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisopropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Triisopropylsilane Derived Structures

Strategies for the Preparation of Triisopropylsilane (B1312306) Analogs and Precursors

The synthesis of this compound analogs and their precursors often involves the manipulation of silicon-halogen or silicon-hydride bonds. A primary precursor, triisopropylsilyl chloride (TIPSCl), can be synthesized on an industrial scale. One common industrial method involves the chlorination of this compound. This process can be achieved by first oxidizing this compound to triisopropylsilanol (B95006), which is then treated with hydrogen chloride gas at low temperatures (-5°C to 5°C) in a jacketed reactor. The use of a quaternary ammonium (B1175870) salt as a catalyst can accelerate the reaction, leading to high yields (≥99%) and purity (>99.5%) after distillation.

Analogs of this compound, such as those containing acetylenic functionalities, are crucial building blocks in organic synthesis. A well-established method for preparing silylacetylenes involves the reaction of a metal acetylide with a halosilane. For instance, (triisopropylsilyl)acetylene (B1226034) is a key precursor synthesized by reacting triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf) with the lithium salt of acetylene. This precursor can then be further functionalized. For example, lithiation of (triisopropylsilyl)acetylene with tert-butyllithium (B1211817) followed by reaction with an aldehyde, such as acetaldehyde, yields a racemic propargylic alcohol, (rac)-4-triisopropylsilyl-3-butyn-2-ol. orgsyn.org This alcohol can then be oxidized using manganese dioxide (MnO2) to produce the corresponding ynone, 4-triisopropylsilyl-3-butyn-2-one. orgsyn.org

Another important analog is 3-(triisopropylsilyl)propiolaldehyde, which can be prepared by reacting (triisopropylsilyl)acetylene with n-butyllithium and then quenching the resulting lithium acetylide with dimethylformamide (DMF). rsc.org These examples highlight a general strategy where a core triisopropylsilyl-containing molecule is elaborated into more complex, functionalized analogs.

| Precursor/Analog | Synthetic Method | Reagents | Typical Yield | Reference |

| Triisopropylsilyl Chloride | Chlorination of Triisopropylsilanol | HCl gas, Quaternary ammonium salt catalyst | ≥99% | |

| (rac)-4-Triisopropylsilyl-3-butyn-2-ol | Alkynylation of Aldehyde | (Triisopropylsilyl)acetylene, tert-BuLi, Acetaldehyde | 98% | orgsyn.org |

| 4-Triisopropylsilyl-3-butyn-2-one | Oxidation of Propargylic Alcohol | (rac)-4-Triisopropylsilyl-3-butyn-2-ol, MnO2 | ~85% (over 3 steps) | orgsyn.org |

| 3-(Triisopropylsilyl)propiolaldehyde | Formylation of Acetylide | (Triisopropylsilyl)acetylene, n-BuLi, DMF | 13.6% (in subsequent porphyrin synthesis) | rsc.org |

| 1-(Triisopropylsilyl)prop-1-yne | Alkynylation of Silyl (B83357) Triflate | Propyne, n-BuLi, TIPSOTf | - | nih.govgelest.com |

Rational Design and Synthesis of Triisopropylsilyl-Functionalized Reagents

The rational design of TIPS-functionalized reagents focuses on leveraging the group's steric and electronic properties to control reactivity and selectivity. Triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) is a prominent example of a highly reactive silylating agent and Lewis acid. enamine.net It is synthesized for the primary purpose of protecting alcohols and ketones by forming robust triisopropylsilyl ethers. enamine.netnbinno.com The synthesis of TIPSOTf allows for the efficient silylation of ynolate anions to create siloxy alkynes, a versatile class of organosilicon compounds. orgsyn.org A modified Julia protocol uses TIPSOTf instead of a silyl chloride, which enables highly efficient silylation of the ynolate anion generated from a terminal alkyne, lithium tert-butyl hydroperoxide, and a base like lithium bis(trimethylsilyl)amide. orgsyn.org

Another rationally designed reagent is triisopropylsilyl sulfinylamine (TIPS-NSO). This reagent was developed for the modular synthesis of primary sulfinamides, which are precursors to sulfonimidamides. acs.org The synthesis involves reacting TIPS-NSO with a range of organometallic reagents (Grignard, organolithium, or organozinc) to introduce a carbon fragment. The intermediate N-silyl sulfinamides can then be deprotected with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the primary sulfinamides. This method has proven effective for a variety of aryl, heteroaryl, alkenyl, and alkyl groups, with a gram-scale synthesis of a p-fluoro-derivative reported in 89% yield. acs.org

The design of these reagents often involves incorporating the bulky TIPS group to direct the outcome of a reaction or to stabilize a reactive intermediate. For example, in peptide synthesis, this compound (TIPS) is used as a scavenger during the final cleavage of peptides from the solid support resin. mdpi.comcore.ac.ukacs.org Its role is to quench reactive cationic species generated during the removal of acid-labile protecting groups, thereby preventing side reactions like the alkylation of sensitive amino acid residues such as tryptophan. nih.gov

| Reagent | Intended Use | Key Synthetic Step | Key Reagents | Reference |

| Triisopropylsilyl Triflate (TIPSOTf) | Protection of alcohols; Silylation of ynolates | Silylation of ynolate anion | Terminal alkyne, LiHMDS, t-BuOOH, TIPSOTf | orgsyn.org |

| Triisopropylsilyl Sulfinylamine (TIPS-NSO) | Synthesis of primary sulfinamides | Addition of organometallics to TIPS-NSO | Organolithium/Grignard reagent, TIPS-NSO, TBAF | acs.org |

| This compound (TIPS) | Scavenger in peptide synthesis | Cleavage of peptide from resin | Trifluoroacetic acid (TFA), Resin-bound peptide | mdpi.comcore.ac.uk |

Methodologies for the Preparative-Scale Synthesis of Triisopropylsilyl-Protected Intermediates

The stability and selective removal of the TIPS protecting group make it suitable for multi-step syntheses, necessitating reliable preparative-scale protection methods. The protection of alcohols as TIPS ethers is a common large-scale application. A standard procedure involves reacting the alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). researchgate.net This method is frequently used in the initial steps of complex molecule synthesis.

In the context of nucleotide synthesis, silyl protection is critical. A six-step batch process for the preparation of a cGMP-S analog (a drug candidate) was developed and scaled up, avoiding chromatography. nih.gov This process utilized a triisopropylsilyl protection strategy for the 2'- and 5'-hydroxyl groups of a guanosine (B1672433) derivative, achieving an 86:14 selectivity for the desired 2',5'-disilylated isomer over the 3',5'-isomer. nih.gov This selectivity was crucial for the viability of the synthetic route, which ultimately produced 125 g of the final product. nih.gov Similarly, in RNA synthesis, 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protected phosphoramidites are used for reliable chemical synthesis on a solid phase. d-nb.infomdpi.com

The protection of terminal alkynes is another vital application. The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, often employs TIPS-protected acetylenes to prevent self-coupling and other side reactions. scielo.org.mx The TIPS group is more robust than the more common trimethylsilyl (B98337) (TMS) group under various reaction conditions. scielo.org.mxredalyc.org The synthesis of these protected alkynes is straightforward, typically involving the reaction of (triisopropylsilyl)acetylene with an aryl halide under palladium-copper catalysis. While the deprotection of TIPS-acetylenes can be challenging, methods using silver fluoride in methanol (B129727) have been shown to be effective under mild conditions. scielo.org.mx

A procedure for the preparative synthesis of (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one, a chiral ynamide, demonstrates the scalability of TIPS protection for alkynes coupled to chiral auxiliaries. orgsyn.org The synthesis involves a copper-catalyzed amidation of bromo-TIPS-acetylene with (R)-4-phenyloxazolidinone, which can be performed on various scales. orgsyn.org

| Protected Intermediate Class | General Method | Key Reagents | Scale/Yield | Reference |

| TIPS-protected Alcohols | Silylation with TIPSCl | Alcohol, TIPSCl, Imidazole, DMF | - | researchgate.net |

| 2',5'-di-TIPS-Guanosine | Selective Silylation | Guanosine derivative, TIPSCl, Imidazole, DMF | 125 g final product (13.8% overall yield) | nih.gov |

| TIPS-protected Arylacetylenes | Sonogashira Coupling | Aryl halide, (Triisopropylsilyl)acetylene, Pd/Cu catalyst | Gram scale | nih.gov |

| Chiral TIPS-Ynamides | Copper-catalyzed Amidation | (R)-4-Phenyloxazolidinone, Bromo-TIPS-acetylene, CuSO4·5H2O | Multi-gram scale, 70% yield | orgsyn.org |

Triisopropylsilane in Catalytic and Stoichiometric Organic Transformations

Triisopropylsilane (B1312306) as a Protecting Group in Complex Molecule Synthesis

This compound (TIPS) is a sterically hindered organosilicon compound that has become an invaluable tool in modern organic synthesis. Its primary role is as a protecting group, a temporary modification of a functional group that prevents it from interfering with subsequent chemical transformations. The bulky nature of the three isopropyl groups attached to the silicon atom confers a high degree of stability to the resulting protected functional group, allowing for a wide range of reaction conditions to be employed on other parts of the molecule. dakenchem.comxgchemicals.com This section will detail the application of this compound in the protection of various functional groups, its role in stereoselective synthesis, and the specific strategies for its removal.

Triisopropylsilyl (TIPS) Ethers for Hydroxyl Group Protection

The protection of hydroxyl groups as triisopropylsilyl (TIPS) ethers is a cornerstone of multi-step organic synthesis. highfine.com Silyl (B83357) ethers, in general, are favored for their ease of installation and removal. highfine.com Among the various silyl protecting groups, the TIPS group offers a significant level of steric hindrance, which translates to enhanced stability. highfine.comtcichemicals.com This stability is particularly advantageous in complex syntheses where multiple chemical steps are required. lookchem.com

The introduction of the TIPS group is typically achieved by reacting an alcohol with triisopropylsilyl chloride (TIPSCl) in the presence of a base, such as imidazole (B134444) or triethylamine, in a suitable solvent like dimethylformamide (DMF). synarchive.com The choice of reagents and conditions can be tailored to the specific substrate and desired outcome.

The stability of TIPS ethers is notable when compared to other common silyl ethers. The relative stability of silyl ethers to acid hydrolysis follows the order: Trimethylsilyl (B98337) (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com A similar trend is observed for their stability towards basic conditions. highfine.com This predictable stability allows for the selective deprotection of other silyl ethers in the presence of a TIPS ether, a crucial strategy in the synthesis of polyhydroxylated natural products.

Table 1: Conditions for the Protection of Alcohols as TIPS Ethers

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| DMAP, TIPSCl | Et₃N | Room Temperature | 25 h | 95% |

| DMAP, TIPSCl | DMF | Room Temperature | 16 h | 100% |

Data compiled from SynArchive. synarchive.com

Application of Triisopropylsilyl Groups for Amines, Thiols, and Carboxylic Acids

Beyond the protection of hydroxyl groups, triisopropylsilyl groups are also employed to protect other key functional groups, including amines, thiols, and carboxylic acids. researchgate.netnih.gov The principles of steric hindrance and tunable stability remain central to their utility in these applications.

For the protection of amines , the formation of N-triisopropylsilyl derivatives provides a means to temporarily deactivate the nucleophilicity and basicity of the nitrogen atom. This is particularly useful in reactions where the amine could otherwise interfere, such as in peptide synthesis or the functionalization of amino acids. umich.edu

In the case of thiols , the sulfur-silicon bond in S-triisopropylsilyl thioethers is generally stable to a variety of reaction conditions but can be cleaved when desired. Research has shown that this compound itself, often considered a scavenger, can act as a reducing agent to facilitate the removal of certain S-protecting groups from cysteine residues in the presence of trifluoroacetic acid (TFA). nih.govnih.gov

The protection of carboxylic acids as triisopropylsilyl esters offers a method to mask the acidic proton and prevent the carboxyl group from undergoing nucleophilic attack. ddugu.ac.in An effective method for this transformation involves the reaction of carboxylic acids with C₁₂H₂₅SCH₂OTIPS in the presence of CuBr₂, Et₃N, and molecular sieves, affording the corresponding triisopropylsiloxymethyl esters in good yields. nih.gov

Stereoselective Protection in Nucleoside, Nucleotide, and Carbohydrate Chemistry

The synthesis of complex biomolecules such as nucleosides, nucleotides, and carbohydrates presents unique challenges due to the presence of multiple, similarly reactive hydroxyl groups. nih.govresearchgate.netnih.gov The strategic use of protecting groups, including the triisopropylsilyl group, is critical for achieving regioselectivity and stereoselectivity. nih.govacademie-sciences.fr

In nucleoside and nucleotide chemistry , the selective protection of the 2'-, 3'-, and 5'-hydroxyl groups of the ribose or deoxyribose sugar is paramount for the successful synthesis of oligonucleotides. umich.edu The bulky TIPS group can be used to selectively protect the 2'-hydroxyl group in RNA synthesis. researchgate.net For instance, the [(triisopropylsilyl)oxy]methyl (TOM) group is a fluoride-sensitive protecting group for the 2'-hydroxyl of ribonucleosides. umich.eduumich.edu The steric bulk of the TIPS group can also influence the facial selectivity of reactions on the sugar ring. nih.gov

In carbohydrate chemistry , protecting groups do more than just mask functional groups; they can influence the stereochemical outcome of glycosylation reactions. nih.govnih.govsemanticscholar.org While not always a direct participant, the steric and electronic properties of silyl ethers, including TIPS ethers, on the carbohydrate backbone can affect the conformation of the sugar ring and thereby influence the stereoselectivity of glycosidic bond formation. nih.gov The regioselective protection of the numerous hydroxyl groups on a carbohydrate monomer is a key step in any synthetic strategy. academie-sciences.fr

Advanced Deprotection Strategies for Triisopropylsilyl Groups

Acidic conditions are commonly used to cleave silyl ethers. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comopenstax.org The mechanism typically involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack on the silicon atom or the carbon atom of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com

Trifluoroacetic acid (TFA) is a strong acid frequently employed for the deprotection of various acid-labile protecting groups, including silyl ethers. rdworldonline.comcommonorganicchemistry.com For example, tert-butyl ethers can be cleaved using anhydrous TFA. rdworldonline.com In the context of peptide synthesis, a cocktail of TFA and a scavenger like this compound is often used to remove protecting groups from amino acid side chains. nih.govnih.gov While effective, the harshness of strong acids like TFA can limit their use in the presence of other acid-sensitive functionalities. rdworldonline.com The selective deprotection of primary silyl ethers in the presence of secondary silyl ethers can often be achieved under milder acidic conditions using reagents like pyridinium (B92312) p-toluenesulfonate (PPTS). echemi.com

Fluoride (B91410) ions have a high affinity for silicon and are the most common reagents for cleaving silicon-oxygen and silicon-carbon bonds. fiveable.mechemrxiv.org The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate which then breaks down to release the deprotected functional group. fiveable.meclockss.org Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), hydrogen fluoride (HF), and sources of anhydrous fluoride. nih.govlibretexts.org

A particularly mild and efficient method for the deprotection of TIPS-protected alkynes involves the use of silver fluoride (AgF). thieme-connect.comscienceopen.comredalyc.orgresearchgate.net This method is chemoselective and tolerates a variety of other functional groups, including triisopropylsilyl ethers. thieme-connect.com The reaction proceeds by treatment of the TIPS-protected alkyne with silver fluoride, followed by hydrolysis of the resulting silver acetylide intermediate with an acid to yield the terminal alkyne. thieme-connect.com This technique is advantageous as it avoids the often basic conditions associated with TBAF, which can be problematic for sensitive substrates. thieme-connect.comgelest.com

Table 2: Deprotection of TIPS-Protected Acetylenes using Silver Fluoride

| Substrate (TIPS-Protected Alkyne) | Product (Terminal Alkyne) | Yield |

|---|---|---|

| 4-((Triisopropylsilyl)ethynyl)benzaldehyde | 4-Ethynylbenzaldehyde | 81% |

| 1-Methoxy-4-((triisopropylsilyl)ethynyl)benzene | 1-Ethynyl-4-methoxybenzene | 92% |

| 1-((Triisopropylsilyl)ethynyl)-4-vinylbenzene | 1-Ethynyl-4-vinylbenzene | 85% |

Data adapted from Valois-Escamilla et al. redalyc.orgresearchgate.net and Kim et al. thieme-connect.com

Orthogonal Deprotection of Cysteine S-Protecting Groups

This compound (TIS), traditionally recognized for its role as a cation scavenger, also functions as a reducing agent, enabling the selective removal of various S-protecting groups from cysteine (Cys) residues. nih.govorganic-chemistry.orgnih.gov This reductive capability allows for its use in orthogonal deprotection strategies, which are crucial for the regioselective formation of disulfide bonds in complex peptide synthesis. nih.govorganic-chemistry.org Orthogonal deprotection involves the selective cleavage of one type of protecting group in the presence of others, allowing for sequential and controlled disulfide bond formation. organic-chemistry.org

In the presence of trifluoroacetic acid (TFA), this compound can facilitate the removal of S-protecting groups such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But). nih.govorganic-chemistry.org Research has established a clear order of lability for these groups when subjected to a TFA/TIS mixture, highlighting the potential for selective deprotection. nih.govorganic-chemistry.orgnih.govnih.gov The 4-methoxybenzyl (Mob) group is particularly labile and is removed most readily, followed by the acetamidomethyl (Acm) group, and lastly the tert-butyl (But) group, which is the most resistant to these conditions. nih.govorganic-chemistry.orgnih.gov An unexpected finding in these studies was that TIS not only aids in the removal of the protecting group but can also promote the formation of disulfide bonds. nih.govorganic-chemistry.orgnih.gov

The effectiveness of the deprotection is influenced by several factors, including the concentration of this compound, the reaction temperature, and the duration of the reaction. nih.govorganic-chemistry.org This highlights the need for careful consideration of reaction conditions when planning a synthetic strategy where the preservation of a specific Cys-protecting group is desired. organic-chemistry.org

| S-Protecting Group | Abbreviation | Relative Lability in TFA/TIS | Observations |

|---|---|---|---|

| 4-methoxybenzyl | Mob | High | Especially labile and readily removed. nih.govorganic-chemistry.orgnih.gov |

| Acetamidomethyl | Acm | Medium | Less labile than Mob but more so than But. nih.govorganic-chemistry.orgnih.gov |

| tert-butyl | But | Low | Most resistant to removal under these conditions. nih.govorganic-chemistry.orgnih.gov |

Mechanistic Role of this compound as a Cation Scavenger and Reductant in Deprotection Processes

This compound plays a crucial dual mechanistic role in deprotection processes, particularly in the context of solid-phase peptide synthesis (SPPS). nih.govscispace.com It functions both as a cation scavenger and as a specific reductant. nih.govrsc.org

Cation Scavenger: During the acid-catalyzed cleavage of protecting groups like trityl (Trt), tert-butyloxycarbonyl (Boc), and tert-butyl (t-Bu), stable carbocations are generated. nih.govscispace.com If not neutralized, these highly electrophilic species can lead to undesired side reactions by alkylating nucleophilic residues within the peptide chain, such as tryptophan, methionine, and cysteine. scispace.comrsc.org this compound acts as an efficient scavenger for these carbocations. scispace.com The mechanism involves the donation of a hydride from the weak silicon-hydride (Si-H) bond to the carbocation in an irreversible ionic hydride transfer reaction. nih.govscispace.comrsc.org This process neutralizes the reactive electrophile and drives the deprotection equilibrium toward completion. nih.gov When trifluoroacetic acid is used as the cleavage reagent, the resulting silicon-containing by-product is typically a silyl ester, such as triisopropylsilyl trifluoroacetate. mfd.org.mk

Reductant: Beyond its passive role as a scavenger, this compound actively participates as a reducing agent in the deprotection of certain functional groups. nih.govorganic-chemistry.org This function has been particularly mischaracterized in the past but is now recognized as essential for the removal of specific S-protecting groups from cysteine, including Acm, Mob, and But. nih.govorganic-chemistry.orgnih.gov In this capacity, TIS is not merely intercepting cations generated from other cleavages but is directly involved in the reductive cleavage of the sulfur-protecting group bond. rsc.org The precise mechanism for this reductive process is complex, with speculation that it may involve the formation of transient silicon-sulfur bonds. rsc.org

This compound as a Selective Reductant in Organic Synthesis

The silicon-hydride bond in this compound serves as a mild source of hydride, making it a valuable selective reducing agent for various functional groups in organic synthesis. rsc.org Its utility is significantly enhanced when used in conjunction with catalytic systems that activate either the silane (B1218182) or the substrate.

Catalytic Hydrosilylation Reactions with this compound

Hydrosilylation is a fundamental reaction involving the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon or carbon-heteroatom multiple bond. proquest.com While this reaction can be initiated by radical starters or heat, catalytic methods are far more common due to their efficiency and selectivity. This compound is a common reagent in these transformations, which can be catalyzed by various systems, including transition metal complexes, Lewis acids, and alkali metal salts.

Transition Metal-Catalyzed Hydrosilylation Systems (e.g., Rhodium, Iridium, Copper, Manganese, Palladium Catalysis)

A wide array of transition metals effectively catalyze hydrosilylation reactions, each often imparting unique selectivity and reactivity. proquest.commdpi.com

Rhodium (Rh): Rhodium-based catalysts are well-established for the hydrosilylation of alkynes, providing a powerful route to vinylsilanes. mdpi.com For instance, rhodium siloxide complexes immobilized on silica (B1680970) have been shown to catalyze the hydrosilylation of carbon-carbon double bonds. Furthermore, specific Rh(I) catalysts bearing bidentate phosphine (B1218219) ligands have demonstrated exceptional efficiency and selectivity in the hydrosilylation of substrates like allyl chloride.

Iridium (Ir): Iridium complexes are versatile catalysts for the hydrosilylation of various functional groups. They have been successfully employed for the reduction of amides, the Markovnikov hydrosilylation of terminal alkynes, and the chemoselective hydrosilylation of sulfur-containing olefins. Cationic iridium pincer complexes are particularly effective for the rapid hydrosilylation of ketones and aldehydes under mild conditions.

Copper (Cu): As an earth-abundant and less toxic metal, copper has emerged as an attractive catalyst for hydrosilylation. Copper-catalyzed systems have been developed for the highly regio- and stereoselective hydrosilylation of allenes, 1,3-enynes, and for the asymmetric hydrosilylation of alkenes using prochiral silanes.

Manganese (Mn): Manganese is another abundant and environmentally benign metal that has found application in hydrosilylation catalysis. Systems ranging from colloidal manganese nanoparticles to well-defined dimeric manganese hydride complexes have proven to be active catalysts for the hydrosilylation of alkenes.

Palladium (Pd): Palladium catalysts are also effective for hydrosilylation. Cationic Pd(II) complexes can catalyze both the hydrosilylation and dehydrogenative silylation of olefins. Heterogeneous catalysts like palladium-on-charcoal (Pd/C) can be used for the 1,4-hydrosilylation of α,β-unsaturated aldehydes and ketones. The development of novel ligands, such as hemilabile P,O-type ligands, has expanded the scope of Pd-catalyzed hydrosilylation to include unactivated alkenes and conjugated dienes with tertiary silanes.

| Metal Catalyst | Typical Substrate(s) | Key Features/Selectivity |

|---|---|---|

| Rhodium (Rh) | Alkynes, Alkenes | Effective for vinylsilane synthesis. mdpi.com |

| Iridium (Ir) | Ketones, Aldehydes, Amides, Alkynes | Versatile for various functional groups; high activity. |

| Copper (Cu) | Allenes, Alkenes, 1,3-Enynes | High regio- and stereoselectivity; earth-abundant metal. |

| Manganese (Mn) | Alkenes, Carbonyls | Low toxicity; effective for anti-Markovnikov hydrosilylation. |

| Palladium (Pd) | Alkenes, Dienes, Enones | Can perform 1,4-hydrosilylation; reactivity controlled by ligands. |

Lewis Acid-Mediated Hydrosilylation (e.g., Boron Trifluoride Etherate, Titanium(IV) Chloride)

Lewis acids provide an alternative to transition metal catalysis for hydrosilylation reactions. The general mechanism involves the coordination of the Lewis acid to an electron-rich atom on the substrate (such as the oxygen of a carbonyl group), which activates the unsaturated bond towards nucleophilic attack by the hydride from the silane. rsc.org This pathway is fundamentally different from the oxidative addition/reductive elimination cycles common in transition metal catalysis.

The steric bulk of the triisopropylsilyl group can often impart a high degree of stereoselectivity in these reductions. rsc.org Strong Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to effectively catalyze the hydrosilylation of ketenes. In a different application, Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been used to mediate the hydrosilylation of alkenes and alkynes onto hydride-terminated porous silicon surfaces, creating a stable, functionalized material. Frustrated Lewis Pairs (FLPs), which feature a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, have also been utilized to catalyze the hydrosilylation of substrates like pentafulvenes.

Alkali Metal Salt-Catalyzed Reductions (e.g., Potassium Hydroxide (B78521), Sodium Hydroxide)

Simple and inexpensive alkali metal hydroxides, such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), have been identified as effective catalysts for certain transformations involving hydrosilanes. nih.govorganic-chemistry.org These systems catalyze cross-dehydrogenative coupling reactions, which formally achieve a reduction of one substrate and oxidation of the other. For example, NaOH catalyzes the dehydrocoupling of alcohols with hydrosilanes to form silyl ethers, with hydrogen gas as the only byproduct. nih.gov This method is notable for its mild conditions, broad substrate scope, and avoidance of stoichiometric salt waste. nih.gov

Similarly, both NaOH and KOH have been shown to catalyze the cross-dehydrogenative C-H silylation of terminal alkynes to produce alkynylsilanes. nih.govorganic-chemistry.orgrsc.org These reactions proceed under mild conditions, are scalable, and tolerate a wide range of sensitive functional groups. organic-chemistry.org The choice between NaOH and KOH can influence reactivity, suggesting a key role for the alkali metal cation. organic-chemistry.orgrsc.org While distinct from traditional carbonyl reductions, these catalytic systems demonstrate the ability of simple alkali metal salts to activate hydrosilanes like this compound for reductive transformations.

Chemoselective Reduction of Carbonyl Compounds (Ketones, Aldehydes)

This compound, in the presence of a Lewis acid, is an effective reagent for the chemoselective reduction of carbonyl compounds such as ketones and aldehydes. The general mechanism involves the activation of the carbonyl group by the Lewis acid, which increases its electrophilicity and renders it more susceptible to hydride attack from the silane. The bulky nature of the triisopropylsilyl group often imparts a high degree of stereoselectivity in the reduction of sterically hindered or chiral carbonyl compounds.

The choice of Lewis acid can influence the outcome of the reaction. For instance, the use of a strong Lewis acid can lead to the complete reduction of the carbonyl group to the corresponding alkane, proceeding through an alcohol intermediate which is further reduced under the reaction conditions. Milder Lewis acids can be employed to favor the formation of the alcohol as the final product.

The chemoselectivity of this system is noteworthy. In molecules containing multiple reducible functional groups, the this compound/Lewis acid system can often selectively reduce aldehydes in the presence of ketones, due to the higher reactivity of aldehydes. This selectivity is a valuable tool in complex organic synthesis where precise control over reactivity is paramount.

| Carbonyl Compound | Product | Catalyst/Conditions | Selectivity |

| Aldehyde | Primary Alcohol | This compound, Lewis Acid | High for aldehydes over ketones |

| Ketone | Secondary Alcohol | This compound, Lewis Acid | Good |

Reductive Transformation of Amides to Corresponding Amines

The reduction of amides to amines is a fundamental transformation in organic chemistry. This compound is utilized in transition-metal-catalyzed hydrosilylation reactions to achieve this conversion, offering a milder alternative to traditional, more reactive reducing agents like lithium aluminum hydride. chemrxiv.org

This deoxygenative reduction of the amide carbonyl group is typically catalyzed by complexes of transition metals such as ruthenium, rhodium, iridium, and iron. wikipedia.org The catalyst activates the otherwise unreactive amide carbonyl group, facilitating its reduction by the silane. The reaction proceeds through a series of steps involving oxidative addition of the silane to the metal center, followed by coordination of the amide and subsequent hydride transfer. The choice of catalyst, ligand, and silane can significantly influence the reaction conditions and selectivity. While a variety of silanes have been employed in these reactions, the use of this compound can be advantageous in specific cases, particularly where selectivity is a concern.

| Amide Type | Catalyst System | Product | Yield |

| Tertiary Aromatic Amide | Fe(II)/NHC catalyst, PMHS | Tertiary Amine | Good to Excellent |

| Tertiary Amide | Et2Zn/LiCl, PMHS | Tertiary Amine | High |

| α,β-Unsaturated Amide | Mo(CO)6, this compound | Allylamine | Good |

Reductive Cleavage of Epoxides to Alcohols

This compound is also employed in the reductive cleavage of epoxides to the corresponding alcohols. This transformation is typically carried out in the presence of a Lewis acid, which coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack by the hydride from the silane.

The regioselectivity of the epoxide ring-opening is a key consideration. In the case of unsymmetrical epoxides, the hydride can attack either of the two carbon atoms of the epoxide ring. The outcome is influenced by both steric and electronic factors. Generally, under Lewis acidic conditions, the reaction proceeds via an Sₙ2-like mechanism with the hydride attacking the less sterically hindered carbon atom. However, if one of the epoxide carbons is tertiary and can stabilize a partial positive charge, the reaction may proceed with some Sₙ1 character, leading to attack at the more substituted carbon. The bulky nature of this compound often enhances the selectivity for attack at the less sterically hindered position. nih.govsemanticscholar.orgresearchgate.netlibretexts.org

Diastereoselective Reduction of C-Arylglucosides

A significant application of this compound is in the highly diastereoselective reduction of anomeric C-phenyl ketals, a crucial step in the synthesis of C-arylglucosides. harvard.edunih.govbeilstein-journals.org These compounds are of interest as they are stable analogs of O-glucosides and include important drug candidates like SGLT2 inhibitors. The reduction of a tetra-O-benzyl-protected 1C-phenylglucoside with a silane and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) yields the corresponding C-glucoside.

Research has demonstrated that the steric bulk of the silane reagent has a profound impact on the diastereoselectivity of this reduction. While a less hindered silane like triethylsilane (Et₃SiH) provides a modest diastereomeric ratio, the use of the more sterically demanding this compound leads to a dramatic increase in the formation of the desired β-anomer. harvard.edunih.govbeilstein-journals.org This high selectivity is attributed to the steric hindrance of the triisopropylsilyl group, which favors hydride delivery from the less hindered face of the intermediate oxocarbenium ion.

| Silane Reagent | Substrate | Anomeric Ratio (β:α) |

| Triethylsilane | 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside | 4:1 |

| This compound | 2,3,4,6-tetra-O-benzyl-1C-phenylglucoside | >35:1 |

Beta-Selective Reduction of C-Phenyl Ketones

The stereoselective reduction of β-hydroxy ketones is a powerful strategy for the synthesis of 1,3-diols, which are common structural motifs in many natural products. While specific examples detailing the beta-selective reduction of C-phenyl ketones with this compound are not extensively documented, the principles of hydroxyl-directed reductions can be applied. In these reactions, the hydroxyl group can coordinate to a Lewis acid, which in turn directs the delivery of a hydride from a reducing agent to one face of the ketone. youtube.comchemrxiv.orggelest.comresearchgate.net

In a related context, the reduction of β-alkoxy ketones to protected syn-1,3-diols has been achieved with high selectivity using triethylsilane and a Lewis acid. researchgate.net It is proposed that the reaction proceeds through a cyclic oxocarbenium ion intermediate. The stereochemical outcome is dictated by the preferential chair-like transition state where the substituents occupy pseudo-equatorial positions to minimize steric strain. The use of a bulky reducing agent like this compound would be expected to further enhance the diastereoselectivity of such reductions.

Stereoselective Synthesis of Trans-1,2-Diols

This compound plays a role in the stereoselective synthesis of trans-1,2-diols through a sequence involving the formation of a silyl enol ether, asymmetric epoxidation, and subsequent reduction. nih.govharvard.edunih.govyoutube.comchemicalbook.comdakenchem.com In this methodology, a ketone is first converted to its triisopropylsilyl enol ether. This is then subjected to an asymmetric epoxidation, for example using the Shi catalyst, to produce a silyloxy epoxide with high enantioselectivity.

The final step is the regio- and stereoselective reduction of the silyloxy epoxide. The hydride source attacks the less hindered carbon of the epoxide from the side opposite to the bulky silyloxy group, leading to a trans-1,2-diol monosilyl ether. The triisopropylsilyl group, due to its steric bulk, not only influences the stability of the intermediate silyloxy epoxide but also directs the incoming nucleophile to achieve high stereoselectivity in the ring-opening step. This method provides a versatile route to optically active trans-1,2-diols. nih.govharvard.edunih.govyoutube.comchemicalbook.com

This compound in Silylation and Carbon-Heteroatom Bond Functionalization

Beyond its role as a reducing agent, this compound is also a key reagent in silylation reactions and in the functionalization of carbon-heteroatom bonds. The triisopropylsilyl (TIPS) group is a bulky protecting group for alcohols and other functional groups with active hydrogens. nih.govorganic-chemistry.orgnih.gov

Silylation involves the introduction of a silyl group onto a heteroatom, most commonly oxygen or nitrogen. The TIPS group is valued for its steric bulk, which provides enhanced stability towards a range of reaction conditions, particularly acidic and basic hydrolysis, compared to smaller silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES). The introduction of the TIPS group can be achieved through various methods, including the use of triisopropylsilyl chloride (TIPS-Cl) in the presence of a base, or through dehydrogenative silylation of alcohols using this compound itself, a reaction that requires a catalyst. researchgate.net The steric hindrance of the TIPS group can also allow for the selective protection of less hindered hydroxyl groups in polyol systems.

In the context of carbon-heteroatom bond functionalization, this compound is widely used as a scavenger in solid-phase peptide synthesis (SPPS). wikipedia.org During the cleavage of protecting groups from amino acid side chains, such as the trityl group from cysteine, histidine, or asparagine, highly reactive carbocations are generated. These carbocations can lead to unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. This compound is added to the cleavage cocktail to trap these carbocations by donating a hydride, thus converting them into stable, neutral molecules. This prevents side reactions and leads to a cleaner crude peptide product. Recent studies have also shown that this compound can act as a reducing agent to facilitate the removal of certain sulfur-protecting groups from cysteine residues in the presence of trifluoroacetic acid. This dual role as both a scavenger and a reducing agent highlights the versatility of this compound in complex synthetic procedures.

Dehydrogenative Silylation of Unsaturated Hydrocarbons (Alkenes, Alkynes)

Dehydrogenative silylation represents a powerful, atom-economical method for the formation of carbon-silicon bonds, directly converting C-H bonds in unsaturated hydrocarbons into C-Si bonds with the concomitant release of hydrogen gas. This transformation provides access to valuable vinylsilanes and allylsilanes, which are versatile intermediates in organic synthesis. The reaction is typically catalyzed by transition metals, such as rhodium, iridium, ruthenium, and manganese. However, the steric and electronic properties of the silane reagent, such as this compound (TIPS-H), play a critical role in the feasibility and outcome of the reaction.

In a study utilizing a manganese(I)-based catalytic system for the dehydrogenative silylation of terminal alkenes, this compound was found to be unreactive. nih.govnih.govchemrxiv.orgacs.orgnih.gov Researchers attributed the lack of conversion to the significant steric hindrance imposed by the three isopropyl groups on the silicon atom, which likely prevents effective interaction with the manganese catalyst. nih.govnih.govchemrxiv.orgacs.org This finding underscores a significant limitation of employing bulky silanes in certain catalytic cycles.

In contrast, systems employing rhenium(I) complexes have been shown to be highly selective for the dehydrogenative silylation of alkenes, yielding silyl alkenes with minimal formation of hydrosilylation byproducts. rsc.orgnih.gov While these studies did not specifically report on the use of this compound, they highlight that catalyst design is crucial for achieving high selectivity in these transformations. rsc.orgnih.gov

The regiochemical outcome of the dehydrogenative silylation of alkenes is a key challenge, with the potential to form either vinylsilane (from silylation at a vinylic C-H bond) or allylsilane (from silylation at an allylic C-H bond). The selectivity is often dictated by the nature of the catalyst, the substrate, and the silane used.

For instance, in manganese-catalyzed systems, aromatic alkenes like styrene (B11656) derivatives typically yield E-vinylsilanes, whereas aliphatic alkenes exclusively produce allylsilanes. nih.govacs.orgnih.gov The formation of allylsilanes from aliphatic alkenes is suggested to proceed through a γ-hydride elimination pathway rather than the more common β-hydride elimination that would lead to vinylsilanes. nih.govacs.org A synergistic catalytic method combining photoredox, hydrogen-atom transfer, and cobalt catalysis has also been developed specifically for the highly regioselective synthesis of allylsilanes from alkenes. sci-hub.se However, as noted, the steric bulk of this compound prevented its participation in the manganese-catalyzed variant, precluding an analysis of its effect on regioselectivity within that specific system. nih.govacs.org

When dehydrogenative silylation leads to the formation of vinylsilanes, controlling the stereochemistry to favor the (E)-isomer is often a primary objective. The (E)-vinylsilane is generally the thermodynamically more stable product, and many catalytic systems are optimized to achieve high (E)-selectivity. For example, the aforementioned manganese-catalyzed dehydrogenative silylation of various styrene derivatives consistently produced the corresponding vinylsilanes with a high preference for the (E)-isomer. acs.orgnih.gov Similarly, ruthenium alkylidene catalysts have been employed for the regio- and stereoselective dehydrogenative silylation of vinylarenes, affording (E)-vinylsilanes. organic-chemistry.org The specific influence of this compound on the stereochemical outcome in a successful dehydrogenative silylation remains underexplored in the literature due to its low reactivity in many common catalytic systems.

Carbon-Hydrogen (C-H) Silylation via Photoinduced Hydrogen Atom Transfer Catalysis

Photoinduced C-H silylation has emerged as a mild and powerful strategy for the direct functionalization of C-H bonds. This method often relies on a hydrogen atom transfer (HAT) mechanism, where a photocatalyst, upon excitation by visible light, initiates the formation of a silyl radical from a hydrosilane. This compound is particularly well-suited for these reactions due to the moderate bond dissociation energy of its Si-H bond, allowing for efficient HAT.

The general mechanism involves the generation of a silyl radical (i-Pr₃Si•) from this compound through the action of a photo-excited catalyst and a HAT reagent. nih.govrsc.orgrsc.orgsemanticscholar.org For example, in the silylation of electron-deficient heteroarenes, a photocatalyst absorbs light and initiates the formation of a radical species that acts as the HAT agent. nih.govrsc.org This agent then abstracts the hydrogen atom from this compound, generating the triisopropylsilyl radical. nih.govrsc.org This nucleophilic silyl radical subsequently adds to the electron-deficient C-H bond of the protonated heteroarene in a Minisci-type reaction. nih.gov The resulting radical intermediate is then oxidized to form the final silylated product, completing the catalytic cycle. nih.gov This method has been shown to be effective even with bulky and relatively inert trialkylhydrosilanes like this compound. nih.govrsc.org

A key advantage of this approach is its operational simplicity and mild reaction conditions, avoiding the need for high temperatures or harsh reagents. nih.govrsc.org The selectivity of the silylation is often dictated by the position of the most electrophilic carbon in the substrate.

| Catalyst System Component | Role | Example |

| Photocatalyst | Absorbs visible light to initiate the reaction | 4CzIPN, Ir(ppy)₃ |

| Hydrosilane | Silyl radical precursor | This compound (TIPS-H) |

| HAT Reagent/Initiator | Abstracts H• from the silane | Triisopropylsilanethiol, Na₂S₂O₈ |

| Substrate | Molecule undergoing C-H silylation | 2H-Indazoles, Isoquinolines |

Regioselective Thiocyanation of this compound-Protected Phenols

The thiocyanation of phenols is a classic electrophilic aromatic substitution reaction where a thiocyanate (B1210189) group (-SCN) is introduced onto the aromatic ring. The hydroxyl group of the phenol (B47542) is a strong activating group and is ortho, para-directing. The regiochemical outcome of the reaction is influenced by both steric and electronic factors, as well as the specific thiocyanating reagent and catalyst used. organic-chemistry.orgacs.orgjchemlett.comjchemlett.comacs.org Common reagents include ammonium (B1175870) thiocyanate or potassium thiocyanate in the presence of an oxidant or a Lewis acid catalyst. organic-chemistry.orgacs.orgjchemlett.comjchemlett.com

A comprehensive search of the scientific literature did not yield specific examples of the direct regioselective thiocyanation of phenols protected with a triisopropylsilyl (TIPS) group. The absence of such reports may be attributable to several factors:

Lability of the Silyl Ether: The TIPS protecting group is known to be sensitive to acidic conditions. chem-station.comharvard.edu Many thiocyanation protocols employ Lewis acids (e.g., iron(III) chloride) or generate protic acids in situ, which could lead to the cleavage of the TIPS ether, regenerating the free phenol prior to or during the thiocyanation step. organic-chemistry.orgchem-station.comharvard.edu

Given these considerations, it is plausible that the protection of a phenol with a TIPS group is not a common strategy for directing or facilitating thiocyanation. Instead, the reaction is typically performed on the free phenol, with regioselectivity controlled by other means. organic-chemistry.orgacs.orgacs.org

Mechanistic Insights and Theoretical Studies of Triisopropylsilane Reactivity

Investigation of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity and selectivity of triisopropylsilane (B1312306) are intricately linked to its distinct structural features. The large isopropyl groups and the polarized Si-H bond work in concert to dictate its chemical behavior.

Influence of Bulky Isopropyl Groups on Reaction Pathways and Hindrance

The three bulky isopropyl groups attached to the silicon atom in this compound create significant steric hindrance. scbt.comchemicalbull.com This steric bulk is a defining characteristic that profoundly influences its reactivity, often leading to high selectivity in chemical transformations. chemicalbull.comdakenchem.com

The spatial arrangement of these bulky groups can shield reactive sites on a molecule, preventing undesired reactions and allowing for precise chemical modifications. chemicalbull.com This steric hindrance enhances the selectivity of reactions such as reductions and protecting group manipulations. dakenchem.com For instance, in the reduction of ketones, the bulky nature of this compound can lead to high diastereoselectivity. dakenchem.com The steric demand of the triisopropylsilyl group also contributes to its stability, making it more resistant to acid hydrolysis compared to less hindered silyl (B83357) groups. thermofishersci.in

In the context of protecting group chemistry, the steric bulk of the triisopropylsilyl group allows for the selective protection of primary alcohols over secondary alcohols. thermofishersci.in This selectivity is a direct consequence of the steric hindrance around the silicon atom, which makes it more accessible to less sterically crowded hydroxyl groups.

A study on the addition of ketene (B1206846) acetals to acyliminium ions demonstrated a correlation between the bulk of the silyl group on the ketene acetal (B89532) and the stereoselectivity of the product. The use of a Z-ketene acetal with a triisopropylsilyl group resulted in increased formation of a specific stereoisomer, highlighting the directing effect of the bulky silyl group. nih.gov

The steric properties of this compound and other organosilanes can be quantified and compared. The following table provides a qualitative comparison of the steric hindrance of different silyl groups.

| Silyl Group | Steric Hindrance |

| Trimethylsilyl (B98337) (TMS) | Low |

| Triethylsilyl (TES) | Moderate |

| tert-Butyldimethylsilyl (TBDMS) | High |

| Triisopropylsilyl (TIPS) | Very High |

| tert-Butyldiphenylsilyl (TBDPS) | Very High |

This table provides a generalized comparison of the steric bulk of common silyl protecting groups.

Analysis of the Si-H Bond Polarization and its Hydridic Character

The silicon-hydrogen (Si-H) bond in this compound is a key functional group that dictates much of its reactivity. Due to the difference in electronegativity between silicon (1.90 on the Pauling scale) and hydrogen (2.20), the Si-H bond is polarized. acs.orggelest.com This polarization results in the silicon atom being slightly positive and the hydrogen atom being slightly negative, giving the hydrogen a "hydridic" character. acs.orggelest.comgelest.com

This hydridic nature means that this compound can act as a hydride donor, particularly in the presence of an acid catalyst. acs.orggelest.com The acid activates the substrate, making it more susceptible to reduction by the weakly hydridic silane (B1218182). acs.org This ability to donate a hydride ion is fundamental to its role as a reducing agent and a carbocation scavenger. In acidic conditions, this compound can effectively neutralize carbocations by transferring a hydride, thereby preventing unwanted side reactions.

While the Si-H bond is polarized, organosilanes like this compound are considered mild reducing agents compared to more reactive metal hydrides like lithium aluminum hydride or sodium borohydride. acs.orggelest.com This milder reactivity allows for greater chemoselectivity in reductions. acs.org

The hydridic character of the Si-H bond can be influenced by the other substituents on the silicon atom. Electron-donating groups can increase the hydridic character, while electron-withdrawing groups can decrease it. The bond strength of the Si-H bond also varies among different hydridosilanes, which affects their reactivity in both ionic and radical reactions. gelest.comresearchgate.net

The following table presents the Si-H bond dissociation energies for a selection of hydridosilanes, illustrating the electronic influence of the substituents.

| Hydrosilane | Bond Dissociation Energy (kcal/mol) |

| Tris(trimethylsilyl)silane | 84 |

| Triethylsilane | 95 |

| Trimethylsilane | 95 |

| Trifluorosilane | 100 |

Data sourced from Gelest, Inc. gelest.com

Comparative Mechanistic Studies with Other Organohydrosilanes (e.g., Triethylsilane, Diphenylsilane)

Comparative studies with other organohydrosilanes, such as triethylsilane (TES) and diphenylsilane (B1312307), provide valuable insights into the unique reactivity of this compound. These studies often highlight the interplay between steric and electronic effects.

Steric Effects: this compound is significantly more sterically hindered than triethylsilane. This increased bulk leads to greater selectivity for this compound in many reactions. For example, while both can be used as reducing agents, the larger size of the isopropyl groups in this compound can lead to different stereochemical outcomes. acs.org In contrast, the smaller ethyl groups of triethylsilane result in higher reactivity but lower selectivity. Diphenylsilane, with its phenyl groups, also possesses distinct steric and electronic properties that influence its reactivity. acs.orggelest.com

Electronic Effects: The electronic properties of the substituents on the silicon atom also play a crucial role. Aryl groups, as in diphenylsilane, can influence the electronic nature of the Si-H bond differently than the alkyl groups in triethylsilane and this compound. acs.org These electronic differences can affect the hydridic character of the Si-H bond and the stability of any radical or ionic intermediates formed during a reaction.

Reactivity in Reductions: In the context of reductions, the choice of organosilane can be critical. For instance, in some metal-catalyzed asymmetric hydrosilylations of ketones, diphenylsilane has been shown to be an effective reducing agent. acs.org In other cases, polymethylhydrosiloxane (B1170920) (PMHS) is preferred for economic reasons, while triethylsilane might be chosen for its suitable physical properties and benign byproducts. acs.org In certain reductions, triethylsilane might be reactive where this compound is not, and vice versa, depending on the specific substrate and reaction conditions. acs.orggelest.com

Scavenging Ability: this compound is a well-known cation scavenger, particularly in peptide synthesis, due to its ability to donate a hydride to carbocations formed during deprotection steps. nih.gov While triethylsilane can also act as a scavenger, the greater steric bulk of this compound can sometimes offer advantages in terms of selectivity and preventing side reactions.

The following table provides a comparative overview of the properties and reactivity of these three organohydrosilanes.

| Property | This compound (TIPS) | Triethylsilane (TES) | Diphenylsilane |

| Steric Hindrance | Very High | Moderate | Moderate to High |

| Reactivity | Moderate | High | Varies with reaction |

| Selectivity | High dakenchem.com | Lower than TIPS | Dependent on substrate |

| Primary Use | Selective reductions, protecting group chemistry, cation scavenger dakenchem.comnih.gov | General reductions, hydrosilylation acs.orgresearchgate.net | Reductions, hydrosilylation acs.org |

Elucidation of Reaction Mechanisms in this compound-Mediated Processes

Understanding the mechanisms by which this compound participates in chemical reactions is crucial for its effective application. Both radical and ionic pathways have been identified and studied through a combination of experimental and computational methods.

Experimental and Computational Probing of Radical Pathways (e.g., Photoinduced Silylation)

This compound can participate in reactions that proceed through radical intermediates, particularly under photochemical conditions. The homolytic cleavage of the Si-H bond can generate a triisopropylsilyl radical, which can then engage in a variety of transformations.

Visible-light-mediated reactions have emerged as a powerful tool for generating radicals under mild conditions. In one study, the C–H silylation of 2H-indazoles was achieved using triphenylsilane (B1312308) in the presence of a photocatalyst and triisopropylsilanethiol, which acted as a hydrogen atom transfer (HAT) agent. rsc.org The experimental results strongly suggested a radical pathway for this transformation. rsc.orgrsc.org The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppressed the reaction, providing evidence for the involvement of radical species. rsc.org

Computational studies can provide further insight into these radical pathways, helping to elucidate the structures of transition states and intermediates. researchgate.net For example, density functional theory (DFT) calculations can be used to model the potential energy surface of a reaction, identifying the most likely mechanistic route.

In the context of hydrosilylation, the activation of the Si-H bond in silyl hydrides can occur via homolysis to form silyl radicals. unipv.it Tetrabutylammonium (B224687) decatungstate (TBADT) has been used as a photocatalyst for the activation of the Si-H bond in various trisubstituted silanes. unipv.it The mechanism was found to depend on the specific silyl hydride used. With some silanes, a hydrogen atom transfer (HAT) from the silane to the excited catalyst was operative. unipv.it However, with silanes having more labile Si-H bonds, a radical chain reaction could occur even without a catalyst. unipv.it

Characterization of Ionic Pathways and Carbocationic Intermediates in Deprotection Reactions

Ionic pathways are prevalent in many this compound-mediated reactions, especially in acidic media. Its role as a cation scavenger in peptide synthesis is a classic example of its involvement in ionic mechanisms.

During the cleavage of protecting groups in solid-phase peptide synthesis (SPPS), such as the tert-butyl (Boc) or trityl (Trt) groups, stable carbocations are generated. nih.govresearchgate.net These electrophilic species can react with nucleophilic residues in the peptide chain, leading to unwanted side products. researchgate.net this compound is added to the cleavage cocktail to intercept these carbocations. nih.govnih.gov

The mechanism involves the donation of a hydride from the this compound to the carbocation, effectively reducing it and preventing it from reacting elsewhere. nih.gov This process is irreversible and drives the deprotection equilibrium towards the desired product. nih.gov

The reaction can be represented as follows: R⁺ + (i-Pr)₃SiH → RH + (i-Pr)₃Si⁺

The resulting silylium (B1239981) ion, (i-Pr)₃Si⁺, is subsequently trapped by a nucleophile in the reaction mixture.

Experimental evidence for these ionic pathways comes from the analysis of reaction products and byproducts. The formation of the reduced, formerly protected group (e.g., tert-butane from a tert-butyl cation) is a clear indicator of the hydride transfer mechanism.

In some cases, this compound can also act as a reducing agent to facilitate the removal of certain protecting groups from cysteine residues in the presence of trifluoroacetic acid (TFA). nih.gov This highlights its dual role as both a scavenger and a reagent that actively participates in the deprotection process through an ionic mechanism.

Computational studies can also be employed to model these ionic pathways, calculating the stability of carbocationic intermediates and the energy barriers for hydride transfer. umich.edu These theoretical investigations complement experimental findings and provide a more detailed understanding of the reaction mechanism at a molecular level.

Transition State Analysis in Stereoselective Transformations

The stereochemical outcome of chemical reactions is dictated by the relative energy levels of competing transition states. In transformations involving this compound (TIPS), its significant steric bulk is a dominant factor in controlling stereoselectivity. Analysis of the transition state, often through computational modeling and experimental correlation, provides critical insights into how this control is exerted.

The underlying principle is that the most favorable reaction pathway will proceed through the lowest energy transition state. The spatial arrangement of substituents in the transition state geometry determines the stereochemistry of the resulting product. In reactions involving this compound, the bulky isopropyl groups create a sterically demanding environment. As a result, the transition state that minimizes steric clashes between the triisopropylsilyl group and other substituents on the reacting centers is strongly favored.

A key example is the stereoselective reduction of C-aryl glycosides. It has been demonstrated that the choice of silane reagent dramatically influences the diastereomeric ratio of the product. While reduction with triethylsilane can yield a modest 4:1 mixture of anomers, employing the sterically more demanding this compound can enhance this selectivity to greater than 35:1. rsc.org This pronounced difference is attributed to the greater steric hindrance in the transition state imposed by the larger isopropyl groups, which more effectively blocks one face of the intermediate oxocarbenium ion from the approaching hydride, thereby directing the reaction pathway to form the desired β-anomer.

Computational studies and theoretical models are essential in visualizing these transition states. peptide.com For instance, in Lewis acid-mediated additions, the Zimmerman-Traxler model, which posits a six-membered chairlike transition state, is often used to rationalize the observed stereoselectivity. By applying such models to reactions involving TIPS, chemists can predict and explain the formation of the major stereoisomer, attributing it to the minimization of unfavorable steric interactions, such as 1,3-diaxial or gauche interactions, within the preferred transition state structure. wikipedia.org

Mechanistic Understanding of Side Reactions in Peptide Synthesis (e.g., Disulfide Formation, Retro-Ritter Reactions)

In the context of solid-phase peptide synthesis (SPPS), this compound is primarily employed as a cation scavenger during the final acid-mediated cleavage and deprotection step. wikipedia.orgwikipedia.org Its main role is to irreversibly trap reactive carbocations (e.g., trityl, tert-butyl) that are liberated from protected amino acid side chains, thereby preventing undesirable side reactions such as the re-alkylation of sensitive residues like tryptophan and cysteine. nih.govpeptide.com However, a deeper mechanistic understanding reveals that TIPS can also participate in and promote certain side reactions.

Disulfide Formation: While intended to be a scavenger, TIPS can also act as a reducing agent, a role that has been frequently mischaracterized. nih.govsigmaaldrich.com In the presence of strong acids like trifluoroacetic acid (TFA), TIPS can facilitate the reductive cleavage of certain acid-labile cysteine S-protecting groups, such as acetamidomethyl (Acm) and 4-methoxybenzyl (Mob). nih.govsigmaaldrich.com This reduction generates a free thiol (cysteine sulfhydryl group). Paradoxically, the presence of TIPS in the cleavage cocktail has been found to promote the subsequent oxidation of these newly formed thiols into disulfide bonds. nih.govsigmaaldrich.com This dual role as both a deprotection agent and a disulfide formation catalyst must be considered when designing orthogonal protection strategies for complex peptides containing multiple cysteine residues. nih.govnih.gov

Retro-Ritter Reactions: The Ritter reaction involves the addition of a nitrile to a carbocation to form a nitrilium ion, which upon hydrolysis yields an N-substituted amide. jkchemical.comorganic-chemistry.orgwikipedia.org The reverse of this process, the retro-Ritter reaction, can occur during the final acid cleavage in peptide synthesis, particularly with amides that can fragment to form a stable carbocation. organic-chemistry.org This can lead to the elimination of the amide group as a nitrile. Since the mechanism proceeds via a carbocation intermediate, the presence of an efficient scavenger like this compound is crucial for suppression. organic-chemistry.org By donating a hydride to the incipient carbocation, TIPS effectively quenches the intermediate and prevents the fragmentation pathway, ensuring the integrity of the peptide backbone. wikipedia.orgnih.gov

Advanced Spectroscopic and Chromatographic Techniques in Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural characterization of reactants, products, and intermediates in reactions involving this compound. jchps.comresearchgate.net Its ability to provide detailed information about molecular structure in solution makes it a cornerstone for mechanistic studies. researchgate.net

¹H and ¹³C NMR are routinely used to confirm the identity of organic compounds formed in reactions where TIPS is a reagent or protecting group. jchps.com The characteristic signals of the isopropyl groups on the silicon atom—a doublet for the methyl protons and a multiplet for the methine proton in ¹H NMR—are often easily identifiable.

For reactions involving organosilicon compounds, ²⁹Si NMR spectroscopy is a particularly powerful tool. researchgate.net Silicon has a magnetically active nucleus, ²⁹Si (I = 1/2), and its chemical shift is highly sensitive to the electronic environment around the silicon atom. rsc.orgresearchgate.net This sensitivity allows for the clear differentiation of this compound from its various reaction products, such as triisopropylsilanol (B95006) or silyl ethers. Different silicon-containing species in a reaction mixture, including transient intermediates, often have distinct and well-resolved ²⁹Si chemical shifts, which aids in proposing and verifying reaction mechanisms. researchgate.netunige.ch For instance, DFT methods have been used to study and predict the ²⁹Si NMR chemical shifts for a range of R₃Si-X compounds, correlating the deshielding of the silicon nucleus with the nature of the substituent and the degree of silylium ion character. rsc.org

Table 1: Representative ¹H and ²⁹Si NMR Data for this compound and a Derivative

| Compound | ¹H NMR (CDCl₃, δ ppm) | ²⁹Si NMR (CDCl₃, δ ppm) | Reference |

|---|---|---|---|

| This compound (i-Pr₃SiH) | ~1.05 (d, 18H), ~1.15 (m, 3H), ~3.75 (s, 1H) | ~11.5 | rsc.org |

| Triisopropylsilanol (i-Pr₃SiOH) | ~1.07 (d, 18H), ~1.18 (m, 3H), ~1.5 (br s, 1H) | ~13.0 | N/A |

Mass Spectrometry (e.g., MALDI-TOF MS, LC-MS) for Product and Intermediate Identification

Mass spectrometry (MS) is a vital analytical technique for mechanistic research due to its exceptional sensitivity and ability to identify reaction components, including transient intermediates and final products, based on their mass-to-charge ratio (m/z). ethz.chmdpi.comnih.gov In the study of reactions involving this compound, particularly in complex environments like peptide synthesis, MS is crucial for confirming outcomes and identifying side products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is frequently used to monitor the progress of reactions where TIPS is a reagent or scavenger. rsc.orgacs.orgresearchgate.net For example, during the deprotection of a synthetic peptide, LC-MS analysis of the crude product can confirm the successful removal of protecting groups and the presence of the desired peptide, while also detecting and helping to identify any side products formed during the cleavage process. rsc.orgacs.orgchemaxon.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is especially well-suited for the analysis of large molecules like peptides. diva-portal.org In peptide synthesis, after the final cleavage from the solid support using a cocktail containing TFA and this compound, MALDI-TOF MS is routinely used to verify the molecular weight of the crude and purified peptide. nih.govdiva-portal.orgupf.edu This analysis provides immediate confirmation that the target molecule has been synthesized and can reveal the presence of deletion sequences, products of side reactions, or incomplete deprotection, guiding subsequent purification efforts. diva-portal.org

Table 2: Application of Mass Spectrometry in Peptide Synthesis Involving TIPS

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| LC-MS | Reaction monitoring of deprotection steps | Identification of desired product, intermediates, and side-products in the reaction mixture | rsc.orgresearchgate.net |

| MALDI-TOF MS | Analysis of crude and purified peptides after cleavage | Confirmation of the molecular mass of the target peptide; detection of impurities | diva-portal.orgupf.edu |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Selectivity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern chemical analysis, providing a robust method for separating, identifying, and quantifying the components of a mixture. researchgate.net In the context of this compound chemistry, HPLC is extensively used for monitoring the progress of reactions and for assessing the selectivity of transformations. biorxiv.orgresearchgate.net

Reaction Monitoring: The progress of a chemical reaction, such as a deprotection or a reduction involving this compound, can be accurately followed by periodically taking aliquots from the reaction mixture and analyzing them by HPLC. biorxiv.org This provides quantitative data on the consumption of starting materials and the formation of products over time, which is essential for determining reaction kinetics and optimizing reaction conditions (e.g., temperature, time, reagent concentration). researchgate.netmt.com For instance, in peptide synthesis, analytical HPLC is used to check the purity of the crude peptide after cleavage with a TFA/TIS cocktail and to guide the purification process using preparative HPLC. nih.govacs.org